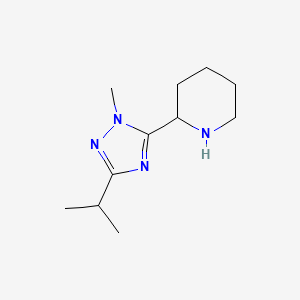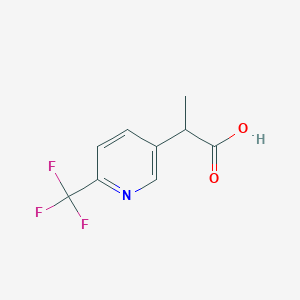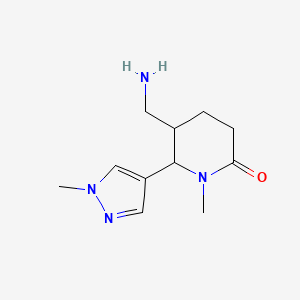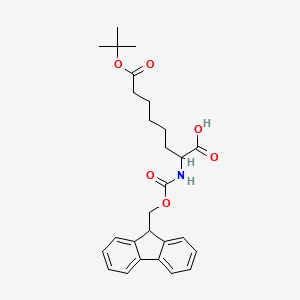![molecular formula C15H23N3O2 B13642091 tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)
tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a pyrrolidinyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenylpyrrolidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amines
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a biochemical reagent. It can be used to study enzyme interactions and protein modifications .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions play a crucial role in its biological activity and potential therapeutic applications.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the aminophenyl and pyrrolidinyl groups, making it less versatile in synthetic applications .
- N-Boc-ethanolamine: Contains a hydroxyl group instead of an aminophenyl group, leading to different reactivity and applications .
- tert-Butyl N-(2-hydroxyethyl)carbamate: Similar to N-Boc-ethanolamine but with a different functional group arrangement, affecting its chemical behavior .
Uniqueness: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C15H23N3O2 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19) |
Clave InChI |
YCLRIYMDMZTSSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)




![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)







